Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenyl group, a tetrafluorinated carbon, and a phenoxy group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate typically involves the reaction of phenol with 2,3,3,3-tetrafluoro-2-chloropropanoate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluorinated carbon center enhances its binding affinity and specificity towards these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Used as a replacement for perfluorooctanoic acid (PFOA) in industrial applications.
Uniqueness
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate stands out due to its unique combination of a phenyl group, tetrafluorinated carbon, and phenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where stability and reactivity are crucial.
Properties
CAS No. |
10249-10-2 |
---|---|
Molecular Formula |
C15H10F4O3 |
Molecular Weight |
314.23 g/mol |
IUPAC Name |
phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate |
InChI |
InChI=1S/C15H10F4O3/c16-14(15(17,18)19,22-12-9-5-2-6-10-12)13(20)21-11-7-3-1-4-8-11/h1-10H |
InChI Key |
SQDBBENQLVUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.